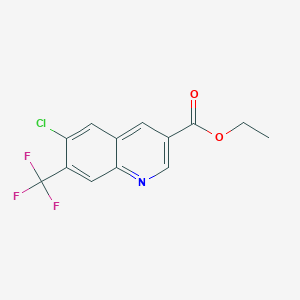
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is a fluorinated heterocyclic compound. It is an ethyl ester derivative of quinoline-3-carboxylic acid, featuring both electron-withdrawing chloro and trifluoromethyl groups. This compound is used as a building block in various chemical syntheses, particularly in medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester typically involves the reaction of 6-chloro-7-trifluoromethylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling: Biaryl quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of antimicrobial agents and other pharmaceuticals.
Materials Science: Employed in the development of dye-sensitized solar cells (DSSCs) and other electronic materials.
Biological Research: Studied for its ability to enhance cell penetration when attached to cell-penetrating peptides.
Wirkmechanismus
The mechanism of action of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester involves its interaction with cellular components. The trifluoromethyl group can bind with protons, leading to an increase in pH and destabilization of cell membranes. This property is particularly useful in enhancing the cell penetration ability of peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester
- 6-Fluoro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester
- 6-Chloro-7-difluoromethylquinoline-3-carboxylic acid ethyl ester
Uniqueness
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is unique due to its specific combination of chloro and trifluoromethyl groups, which confer distinct electronic properties. These properties enhance its reactivity and make it a valuable building block in various chemical syntheses .
Eigenschaften
Molekularformel |
C13H9ClF3NO2 |
|---|---|
Molekulargewicht |
303.66 g/mol |
IUPAC-Name |
ethyl 6-chloro-7-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)8-3-7-4-10(14)9(13(15,16)17)5-11(7)18-6-8/h3-6H,2H2,1H3 |
InChI-Schlüssel |
BNDIPXOWCWBABU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


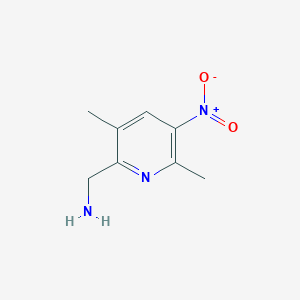
![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,3,4,5,6-pentafluorophenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B14783537.png)
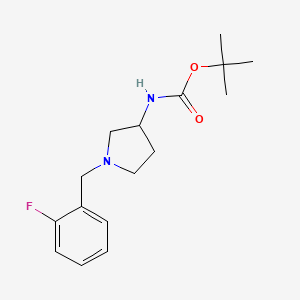
![2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate](/img/structure/B14783546.png)
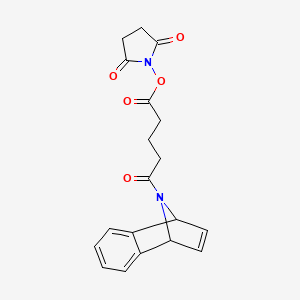
![2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14783566.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783575.png)
![N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride](/img/structure/B14783581.png)
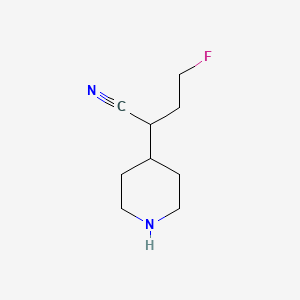
![(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate](/img/structure/B14783588.png)
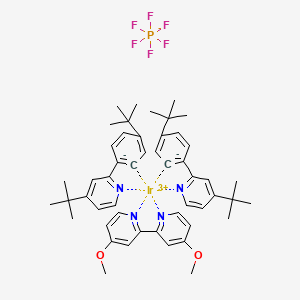

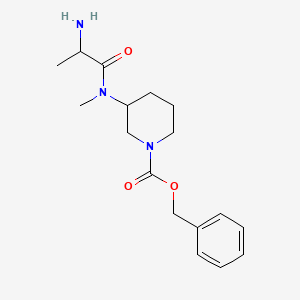
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14783624.png)
